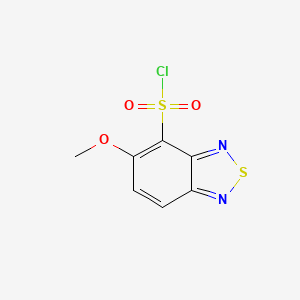

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride

Description

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O3S2 and a molecular weight of 264.71 g/mol . It is a sulfonyl chloride derivative of benzothiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

5-methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S2/c1-13-5-3-2-4-6(10-14-9-4)7(5)15(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZOVDYASBDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733405 | |

| Record name | 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834869-40-8 | |

| Record name | 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the reaction of 5-methoxy-2,1,3-benzothiadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

5-Methoxy-2,1,3-benzothiadiazole+Chlorosulfonic acid→5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the compound is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the most promising applications of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is in the treatment of neurodegenerative diseases. Research has indicated that derivatives of thiadiazole compounds can inhibit the cytotoxic properties associated with α-synuclein amyloidogenesis, which is linked to disorders such as Parkinson's disease and Alzheimer's disease. These compounds may serve as therapeutic agents to alleviate symptoms or slow disease progression by targeting the toxic aggregation of α-synuclein proteins .

Pharmaceutical Compositions

The compound can be formulated into pharmaceutical compositions for the treatment of α-synucleopathies. These compositions typically include one or more thiadiazole derivatives in amounts that are effective to prevent or treat neurological disorders characterized by toxic protein aggregation. The structural diversity of these compounds allows for tailored approaches in drug design, enhancing their therapeutic efficacy .

Materials Science

Electrochemical Applications

5-Methoxy-2,1,3-benzothiadiazole derivatives have been investigated for their use in electrochemical devices such as solar cells and transistors. The unique electronic properties imparted by the sulfonyl group enhance charge transport and stability within these materials. This makes them suitable candidates for organic electronic applications where efficient energy conversion is crucial .

Light Emitting Materials

The compound's derivatives are also being explored as light-emitting materials due to their ability to emit fluorescence upon excitation. This property is useful in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. The tunability of photophysical properties through chemical modification allows for the optimization of emission wavelengths and intensities .

Bioimaging

Fluorescent Chemosensors

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride has been utilized in the design of fluorescent chemosensors for biological imaging applications. These sensors can selectively stain various cellular components, such as nuclei and mitochondria, enabling detailed visualization of cellular processes in cancer research and other fields . The ability to target specific organelles provides valuable insights into cellular function and pathology.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study on α-Synuclein Inhibition | Neurodegenerative Diseases | Demonstrated that thiadiazole derivatives effectively reduce toxicity associated with α-synuclein aggregates in vitro. |

| Development of OLEDs | Materials Science | Reported enhanced charge transport properties leading to improved efficiency in organic light-emitting diodes using modified benzothiadiazole structures. |

| Cellular Imaging Techniques | Bioimaging | Achieved selective staining of cellular organelles using fluorescent chemosensors based on benzothiadiazole derivatives, facilitating real-time imaging studies. |

Mechanism of Action

The mechanism of action of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

5-Methoxy-2,1,3-benzothiadiazole: Lacks the sulfonyl chloride group and has different reactivity and applications.

5-Methyl-2,1,3-benzothiadiazole-4,7-dione: Contains a dione group instead of a sulfonyl chloride, leading to different chemical properties and uses.

Uniqueness

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical processes .

Biological Activity

5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride is a sulfonyl chloride derivative of benzothiadiazole, notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biochemical research. The sulfonyl chloride group enhances its reactivity, allowing it to interact with various biological targets, including proteins and enzymes.

- Molecular Formula : C₇H₇ClN₂O₂S₂

- Molecular Weight : 248.71 g/mol

- Structure : Contains a methoxy group which differentiates it from other benzothiadiazole derivatives.

Synthesis

The synthesis of 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the chlorination of 5-methoxy-2,1,3-benzothiadiazole-4-sulfonic acid using thionyl chloride. This reaction is conducted under reflux conditions to ensure complete conversion and is followed by purification methods such as recrystallization or distillation to achieve the desired purity levels .

Antiproliferative Activity

Research indicates that benzothiadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for related compounds. The activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methoxy-2,1,3-benzothiadiazole-4-sulfonyl chloride | MCF-7 | 3.1 |

| Related compound A | HCT 116 | 2.2 |

| Related compound B | HEK 293 | 5.3 |

Antioxidant Activity

Benzothiadiazole derivatives have also been investigated for their antioxidant properties. The presence of functional groups such as methoxy enhances their ability to scavenge free radicals and reduce oxidative stress in cells. Comparative studies have shown that certain derivatives outperform standard antioxidants like BHT (Butylated Hydroxytoluene) in various assays .

Antibacterial Activity

The antibacterial potential of benzothiadiazole derivatives has been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 8 µM, indicating significant antibacterial activity .

Case Studies and Research Findings

- Antiproliferative Studies : A series of benzothiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at different positions on the benzothiadiazole ring could enhance or diminish antiproliferative effects. Compounds with methoxy substitutions showed improved activity compared to their unsubstituted counterparts .

- Antioxidant Mechanisms : Investigations into the antioxidant mechanisms revealed that these compounds could effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

- Structural Activity Relationship (SAR) : Detailed SAR studies have highlighted that the positioning of substituents on the benzothiadiazole ring significantly affects biological activity. For instance, compounds with electron-donating groups like methoxy exhibited enhanced interactions with biological targets compared to those with electron-withdrawing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.